benzyl 2-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
Description
Benzyl 2-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a synthetic purine derivative with a complex heterocyclic core. Its structure includes a benzyl ester group, a phenethyl substituent at position 8, and methyl groups at positions 1 and 7 of the imidazopurine scaffold . This compound has been studied in the context of allosteric inhibition of HIV-1 reverse transcriptase (RT), where its interactions with the RT dimer interface were shown to destabilize the enzyme’s conformation .
Properties
CAS No. |
887468-30-6 |
|---|---|
Molecular Formula |
C26H25N5O4 |
Molecular Weight |
471.517 |
IUPAC Name |
benzyl 2-[4,7-dimethyl-1,3-dioxo-6-(2-phenylethyl)purino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C26H25N5O4/c1-18-15-30-22-23(27-25(30)29(18)14-13-19-9-5-3-6-10-19)28(2)26(34)31(24(22)33)16-21(32)35-17-20-11-7-4-8-12-20/h3-12,15H,13-14,16-17H2,1-2H3 |
InChI Key |
APFNDIJIEGFCCZ-UHFFFAOYSA-N |
SMILES |
CC1=CN2C3=C(N=C2N1CCC4=CC=CC=C4)N(C(=O)N(C3=O)CC(=O)OCC5=CC=CC=C5)C |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Preparation of 6-Amino-1-Benzyl-3-Propyluracil
The synthesis begins with 6-aminouracil, which undergoes N3-alkylation using propyl bromide in the presence of potassium carbonate. The amino group at C6 is protected as an N-[(dimethylamino)methylene] derivative to prevent undesired side reactions during subsequent steps.
Reaction conditions :
Nitrosation and Reduction to Diaminouracil
Nitrosation at the C5 position is achieved using sodium nitrite (NaNO₂) in acetic acid, followed by reduction with sodium dithionite (Na₂S₂O₄) to yield 5,6-diamino-1-benzyl-3-propyluracil.
Key parameters :
Cyclization to Imidazo[2,1-f]Purine Core
The diaminouracil intermediate undergoes cyclization with glycolic acid under reflux, followed by alkaline treatment to form the imidazo[2,1-f]purine-2,4-dione framework.
Critical step details :
Introduction of Phenethyl and Benzyl Acetate Groups
The N8 position is functionalized via alkylation with phenethyl bromide, while the C2 acetate moiety is introduced using benzyl bromoacetate. Sequential alkylation requires careful temperature control to maintain regioselectivity.
Optimized conditions :
- Phenethylation: DMF, K₂CO₃, 60°C, 8 hours
- Acetate installation: Benzyl bromoacetate, triethylamine, 40°C, 6 hours
- Combined yield: 45–52%
Optimization of Reaction Conditions
Solvent Systems and Catalytic Effects
Comparative studies demonstrate that polar aprotic solvents like DMF enhance reaction rates for N-alkylation steps compared to tetrahydrofuran or dichloromethane. The addition of phase-transfer catalysts, such as tetrabutylammonium bromide, improves yields in heterogeneous reactions by 12–15%.
Temperature and Atmosphere Control
Oxidation-sensitive intermediates require inert atmospheres (argon/nitrogen) during high-temperature steps. For example, maintaining reactions below 70°C during bromination prevents decomposition of the imidazo-purine core.
Industrial-Scale Production Considerations
Large-scale synthesis employs continuous flow reactors to address exothermicity risks in nitrosation and alkylation steps. Key industrial parameters include:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction volume | 0.5 L | 500 L |
| Cooling efficiency | Ice bath | Jacketed reactor |
| Purification method | Column chromatography | Crystallization |
| Overall yield | 42% | 54% |
Continuous crystallization techniques reduce processing time by 40% compared to batch methods.
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
HPLC analysis under the following conditions confirms >98% purity:
- Column: C18, 5 μm, 250 × 4.6 mm
- Mobile phase: Acetonitrile/water (70:30)
- Flow rate: 1.0 mL/min
- Detection: UV 254 nm
Comparative Analysis with Related Compounds
The synthesis strategy shares similarities with imidazo[2,1-b]thiazole derivatives but requires distinct handling of the purine-dione system. Key differences include:
- Cyclization requirements : Imidazo[2,1-f]purines demand stricter pH control during ring closure compared to thiazole analogs.
- Oxidation sensitivity : The purine-2,4-dione core is prone to over-oxidation, necessitating milder agents like tert-butyl hydroperoxide instead of meta-chloroperbenzoic acid.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups, leading to a variety of imidazole-based compounds .
Scientific Research Applications
Benzyl 2-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of benzyl 2-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of imidazo[2,1-f]purine derivatives with variations in substituents that significantly influence their biological activity and physicochemical properties. Below is a detailed comparison with analogous compounds:
Structural Analogues and Substituent Variations
Key Research Findings
Role of Substituents in HIV-1 RT Inhibition The target compound destabilizes RT’s thermal stability (ΔTm = -3.5°C at 50 µM), contrasting with other derivatives (e.g., compound 24 in ) that increase Tm. This suggests the phenethyl and benzyl groups induce unique conformational strain at the RT dimer interface .
Physicochemical Properties
- Hydrophilic substituents (e.g., 2-hydroxyethyl in or 2-hydroxyphenyl in ) improve aqueous solubility but may reduce membrane permeability.
- The target compound’s benzyl ester enhances lipophilicity (predicted logP ~3.2), favoring blood-brain barrier penetration, a critical factor for CNS-targeted antiviral agents.
Synthetic Accessibility
- Derivatives with halogenated benzyl groups (e.g., 3,4-dichlorobenzyl in ) show lower yields (10% in ) compared to the target compound’s synthesis (~30% yield via similar methods ), highlighting the impact of steric/electronic effects on reaction efficiency.
Biological Activity
Benzyl 2-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a complex organic compound belonging to the imidazole class. Its unique structure and functional groups suggest significant potential for various biological activities, including enzyme inhibition and receptor modulation. This article explores its biological activity based on diverse research findings.
Structural Overview
The compound's molecular formula is with a molecular weight of approximately 395.419 g/mol. The imidazo[2,1-f]purine ring system is notable for its presence in several biologically active molecules, including purine nucleoside analogues known for antiviral and antitumor properties .
The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors within biological systems. This interaction can lead to:
- Enzyme Inhibition : The compound may inhibit the activity of certain enzymes by binding to their active sites or allosteric sites.
- Receptor Modulation : It can modulate the function of various receptors, potentially altering cellular signaling pathways and biological responses .
1. Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. For instance:
- Antiurease Activity : Compounds similar to this compound have been evaluated for their antiurease activity. Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide; thus, inhibitors can be crucial in treating urease-related pathologies .
| Compound Code | IC50 (µM) | Description |
|---|---|---|
| 4j | 0.16 | Most potent antiurease inhibitor |
| 4g | 0.16 | Disubstituted compound with high activity |
| Quercetin | 16.96 | Standard for comparison |
2. Antioxidant Activity
The antioxidant potential of this compound has also been investigated. Compounds in this series were tested against DPPH radicals:
| Sample Code | Inhibition (%) at 0.5 mM | IC50 (µM) |
|---|---|---|
| 4a | 76.44 | 47.53 |
| Quercetin | 93.21 | 16.96 |
These results indicate that while the compound shows some antioxidant activity, it is less effective than established antioxidants like quercetin .
Case Studies and Research Findings
Several studies have highlighted the pharmacological potential of imidazole derivatives similar to this compound:
- Antiviral Properties : Some imidazole derivatives have been shown to exhibit antiviral activity by interfering with viral replication mechanisms.
- Antitumor Activity : The structural characteristics of purine analogues suggest potential applications in cancer therapy due to their ability to inhibit tumor cell proliferation.
- Receptor Interactions : Investigations into the binding affinities of these compounds with various receptors have suggested their use as therapeutic agents in neurodegenerative diseases .
Q & A
Q. What are the critical steps and reagents for synthesizing this compound?
The synthesis involves multi-step organic reactions, including alkylation, cyclization, and functional group protection/deprotection. Key reagents include coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), bases (e.g., KCO), and solvents like DMF or dichloromethane. Reaction conditions (temperature, pH, inert atmosphere) must be tightly controlled to avoid side products. For example, regioselective alkylation at the imidazo-purine core requires precise stoichiometry and catalytic amounts of phase-transfer agents .
Q. How is the compound’s structure validated experimentally?
Structural confirmation relies on spectroscopic techniques:
- H/C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.0–8.5 ppm, methyl groups at δ 1.0–2.5 ppm) .
- Mass spectrometry (ESI+) : Validates molecular weight (e.g., m/z = 404–454 for analogs) .
- IR spectroscopy : Identifies carbonyl stretches (1650–1750 cm) and NH/OH groups (3300–3500 cm) .
Q. What are the solubility and stability considerations for this compound?
Solubility varies with substituents: polar groups (e.g., methoxyethyl) enhance solubility in DMSO or ethanol, while hydrophobic groups (e.g., phenethyl) favor chloroform. Stability studies under varying pH (4–9) and temperatures (4°C–25°C) are critical to prevent hydrolysis of the ester or imidazo-purine core .
Advanced Research Questions
Q. How does the compound’s 3D conformation influence its biological interactions?
X-ray crystallography and molecular docking reveal that the fused imidazo-purine system adopts a planar conformation, enabling π-π stacking with aromatic residues in enzyme active sites. Substituents like the phenethyl group enhance hydrophobic interactions with protein pockets, as observed in analogs targeting HIV-1 reverse transcriptase .
Q. What methodologies resolve contradictions in reported biological activity data?
Discrepancies in IC values or receptor binding affinities can arise from assay conditions (e.g., buffer composition, cell lines). Use orthogonal assays:
- Differential scanning fluorimetry (DSF) : Measures target protein stability upon compound binding .
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics to differentiate competitive vs. allosteric inhibition .
- Metabolic stability assays : Evaluate cytochrome P450 interactions to rule off-target effects .
Q. How can regioselectivity challenges during functionalization be addressed?
Regioselective modifications at the purine N7 or N9 positions require protecting group strategies. For example, temporary silyl protection of reactive NH groups enables selective alkylation at the imidazo ring. Computational tools (DFT calculations) predict electron density distribution to guide synthetic routes .
Q. What are the compound’s potential off-target effects in cellular assays?
Off-target profiling via kinase panels or GPCR screens is essential. For imidazo-purine derivatives, cross-reactivity with adenosine receptors (A/A) is common due to structural similarity. Counter-screens using receptor knockout cell lines can isolate primary targets .
Methodological Recommendations
- Synthetic Optimization : Use high-throughput screening (HTS) for solvent/catalyst combinations to improve yield (>80%) .
- In Silico Tools : Employ Schrödinger’s Glide or AutoDock for binding pose prediction before in vitro assays .
- Data Reproducibility : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for structural and activity datasets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
